3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea
Description
This compound features a benzothiadiazole dioxo core substituted with a cyclopropyl group at position 3, linked via an ethyl chain to a urea moiety functionalized with an oxan-4-yl (tetrahydropyran-4-yl) group. The benzothiadiazole scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets . The cyclopropyl substituent introduces steric and electronic effects, while the oxan-4-yl group enhances solubility due to its hydrophilic tetrahydropyran ring.
Propriétés
IUPAC Name |
1-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c22-17(19-13-7-11-25-12-8-13)18-9-10-20-15-3-1-2-4-16(15)21(14-5-6-14)26(20,23)24/h1-4,13-14H,5-12H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUVSJUJLCSNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)NC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings and data regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea
- Molecular Formula : C18H23N5O3S
- Molecular Weight : 389.47 g/mol
The compound features a cyclopropyl group and a benzothiadiazole moiety, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit various mechanisms of action. The benzothiadiazole moiety is particularly noted for its role in inhibiting specific enzymes related to cancer proliferation and viral replication. For instance:
- Enzyme Inhibition : Compounds containing the benzothiadiazole structure have been shown to inhibit enzymes such as proteases involved in viral replication (e.g., HCV NS3/4A protease) .
Pharmacological Effects
The biological effects of 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea can be summarized as follows:
| Effect | Description |
|---|---|
| Antiviral Activity | Potential inhibition of viral proteases, contributing to reduced viral load. |
| Anticancer Properties | May inhibit cell proliferation through enzyme inhibition pathways. |
| Anti-inflammatory Effects | Possible modulation of inflammatory pathways due to structural analogs. |
Case Studies
Several studies have investigated the biological activity of similar compounds. Notably:
- Antiviral Studies : A study on related compounds demonstrated significant antiviral activity against Hepatitis C virus (HCV), correlating structural features with potency .
- Anticancer Research : Investigations into enzyme inhibitors have highlighted the role of benzothiadiazole derivatives in cancer treatment protocols .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs are compared below based on substituent variations, molecular features, and inferred properties:
Key Observations:
Substituent Effects on Solubility and Lipophilicity: The target compound’s oxan-4-yl group likely improves aqueous solubility compared to BI94025’s trifluoromethylphenyl group, which confers lipophilicity and membrane permeability . The butanoic acid derivative () exhibits higher polarity due to its carboxylic acid moiety, favoring solubility but limiting blood-brain barrier penetration .
The trifluoromethyl group in BI94025 enhances electron-withdrawing effects, possibly stabilizing interactions with hydrophobic enzyme pockets .
Pharmacokinetic Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
